Cas no 197382-76-6 (Benzonitrile,5-amino-2-(methylamino)-)
Benzonitrile,5-amino-2-(methylamino)- Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile,5-amino-2-(methylamino)-
- 5-amino-2-(methylamino)benzonitrile
- Benzonitrile, 5-amino-2-(methylamino)- (9CI)
- AKOS010536591
- SB75479
- 197382-76-6
- SCHEMBL8440146
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- Inchi: 1S/C8H9N3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,11H,10H2,1H3
- InChI Key: PKQSNPPWBULKKQ-UHFFFAOYSA-N
- SMILES: N(C)C1C=CC(=CC=1C#N)N
Computed Properties
- Exact Mass: 147.07977
- Monoisotopic Mass: 147.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- PSA: 61.84
Benzonitrile,5-amino-2-(methylamino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12099362-1g |
5-Amino-2-(methylamino)benzonitrile |
197382-76-6 | 97% | 1g |
$320 | 2024-07-24 | |
| Crysdot LLC | CD12099362-5g |
5-Amino-2-(methylamino)benzonitrile |
197382-76-6 | 97% | 5g |
$904 | 2024-07-24 |
Benzonitrile,5-amino-2-(methylamino)- Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Benzonitrile,5-amino-2-(methylamino)-
Benzonitrile, 5-amino-2-(methylamino)- (CAS No. 197382-76-6): A Comprehensive Overview in Modern Chemical Research
The compound Benzonitrile, 5-amino-2-(methylamino)- (CAS No. 197382-76-6) represents a fascinating molecule with significant implications in the realm of chemical biology and pharmaceutical development. This heterocyclic amine derivative has garnered attention due to its structural complexity and versatile reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
At the core of understanding this compound lies its molecular structure, which features a benzene ring substituted with an amino group at the 5-position and a methylamino group at the 2-position. This arrangement imparts unique electronic and steric properties, enabling the molecule to participate in diverse chemical transformations. The presence of both amino and methylamino groups suggests potential for nucleophilic substitution reactions, while the benzene core provides a stable aromatic framework for further functionalization.
In recent years, the interest in Benzonitrile, 5-amino-2-(methylamino)- has been fueled by its emerging role in drug discovery and medicinal chemistry. Researchers have been exploring its derivatives as scaffolds for developing novel therapeutic agents targeting various diseases. For instance, studies have highlighted its potential in designing kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The ability to modify the benzene ring and the substituents allows for fine-tuning of biological activity, making this compound a promising starting point for structure-activity relationship (SAR) studies.
The synthesis of Benzonitrile, 5-amino-2-(methylamino)- involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. One common approach involves the condensation of malononitrile with methylamine followed by further functionalization to introduce the amino group at the 5-position. These synthetic routes highlight the compound's adaptability in various chemical transformations, including nucleophilic aromatic substitution and reductive amination.
From a computational chemistry perspective, the molecular properties of Benzonitrile, 5-amino-2-(methylamino)- have been extensively studied using advanced modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure, hydrogen bonding capabilities, and potential interactions with biological targets. These computational studies not only aid in understanding the compound's behavior but also guide experimental design by predicting reaction outcomes and optimizing synthetic pathways.
The pharmacological significance of this compound is further underscored by its potential applications in treating neurological disorders. Research has suggested that derivatives of benzonitrile can modulate neurotransmitter systems, offering new avenues for developing treatments for conditions such as depression, anxiety, and Parkinson's disease. The dual functionality of amino and methylamino groups allows for selective binding to specific receptors or enzymes, enhancing therapeutic efficacy while minimizing side effects.
In addition to its pharmaceutical applications, Benzonitrile, 5-amino-2-(methylamino)- has found utility in materials science. Its ability to form stable complexes with metals makes it a valuable ligand in catalytic systems. These metal complexes have been explored as catalysts for organic transformations, offering improved yields and selectivity in industrial processes. The versatility of this compound underscores its importance not only as a building block in drug synthesis but also as a component in advanced materials.
The environmental impact of using Benzonitrile, 5-amino-2-(methylamino)- as an intermediate has also been considered in recent research. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. These approaches include catalytic processes that utilize renewable resources and solvent-free reactions that enhance atom economy. Such innovations align with broader sustainability goals in chemical manufacturing.
Future directions in research on Benzonitrile, 5-amino-2-(methylamino)- are likely to focus on expanding its applications into new therapeutic areas and developing more efficient synthetic routes. Advances in biocatalysis and flow chemistry may provide novel methods for producing this compound on an industrial scale. Additionally, interdisciplinary collaborations between chemists, biologists, and computer scientists will be essential in unlocking its full potential across multiple domains.
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